Ethenesulfonyl fluoride
Overview
Description
Ethenesulfonyl fluoride serves as a versatile reagent in organic chemistry, particularly noted for its role in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Its unique reactivity and utility in forming sulfonyl fluoride scaffolds make it a valuable compound in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of ESF involves a two-step, on-water procedure, starting from 2-chloroethanesulfonyl chloride to produce 2-chloroethanesulfonyl fluoride, followed by dehydrochlorination to yield ESF with magnesium oxide as the base. This method allows the preparation of ESF in high yield on a kilogram scale (Zheng, Dong, & Sharpless, 2016). Additionally, ESF can undergo oxidative coupling with N-methoxybenzamides in the presence of a rhodium(III) catalyst to form 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams, showcasing its utility in synthesizing complex organic structures (Wang, Li, Leng, Bukhari, & Qin, 2018).
Molecular Structure Analysis
The molecular structure of ESF and its derivatives is pivotal for its reactivity and application in various chemical transformations. For example, the synthesis of a class of fused δ-sultone heterocycles via direct annulation of ESF with enolizable compounds underlines the importance of its double bond configuration and electrophilicity in facilitating ring closure and formation of complex heterocyclic structures (Chen, Zha, Bare, Leng, Wang, & Qin, 2017).
Chemical Reactions and Properties
ESF participates in a variety of chemical reactions, including its use as a Michael acceptor in conjugate addition reactions. Its high electrophilicity explains its excellent performance in reactions with many nucleophiles, leading to the synthesis of a wide array of functionalized organic compounds (Chen, Mayer, & Mayr, 2016).
Physical Properties Analysis
While specific papers focusing solely on the physical properties of ESF were not identified, the compound's solubility, stability, and reaction conditions discussed in the synthesis and application-oriented research provide indirect insights into its physical behavior. For instance, its solubility in organic solvents and water plays a crucial role in the on-water synthesis method and its application in bioconjugation reactions (Zhang et al., 2018).
Chemical Properties Analysis
The chemical versatility of ESF is further demonstrated in its applications in medicinal chemistry and material science, where its reactivity with various nucleophiles facilitates the construction of sulfonyl fluoride-containing molecules. Its role as a building block in SuFEx click chemistry, enabling the creation of novel sulfonyl fluoride scaffolds, highlights its broad utility in chemical synthesis (Meng, Wang, Fang, Xie, Leng, Alsulami, & Qin, 2019).
Scientific Research Applications
Synthesis and Scalability : ESF can be synthesized using a two-step, on-water procedure, starting from readily available 2-chloroethanesulfonyl chloride. This method yields ESF in high purity and is scalable to kilogram quantities (Zheng, Dong, & Sharpless, 2016).
Applications in Medicinal Chemistry : ESF shows potential in medicinal chemistry due to its ability to undergo copper-promoted conjugate addition with carboxylic acids, forming molecules with ester groups and aliphatic sulfonyl fluoride moieties. This process has been demonstrated with known drugs like Ibuprofen and Aspirin (Zhang et al., 2021).
Organic Synthesis : ESF is useful in organic synthesis, including ligand- and additive-free oxidative boron-Heck coupling. It offers easy access to a range of β-aryl/heteroaryl ethenesulfonyl fluorides and facilitates "one-pot click" reactions to transform these products into aryl-substituted β-sultams (Chinthakindi et al., 2017).
SuFEx Click Chemistry : ESF plays a crucial role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, a highly efficient method for creating molecular connections. Its derivatives are applied in various fields, including materials science and drug development (Meng et al., 2019).
Radiofluorination and PET Imaging : [18 F]Ethenesulfonyl fluoride ([18 F]ESF) has been used as a radiofluoride relay reagent for positron emission tomography (PET) imaging. Its simple production and reliable route make it suitable for use in remote nuclear medicine centers (Zhang et al., 2019).
Electrophilicity and Michael Acceptors : ESF is one of the strongest Michael acceptors, explaining its excellent performance in reactions with many nucleophiles. It has potential use in electrophilic aromatic substitutions with electron-rich arenes (Chen, Mayer, & Mayr, 2016).
SuFEx Click Reaction Scaffolds : ESF's utility extends to coupling with sp2 C–H bonds, providing new sulfonyl fluoride scaffolds for the SuFEx click reaction. This has been demonstrated in rhodium(III)-catalyzed oxidative coupling methods (Wang et al., 2018).
Heterocyclic Synthesis : ESF is used in synthesizing diverse δ-sultone fused heterocycles, important for drug discovery and material science. This involves direct annulation reactions with enolizable pyrazolones and 1,3-dicarbonyl compounds (Chen et al., 2017).
Future Directions
Research into electrophilic species featuring a sulfur–fluorine bond, such as Ethenesulfonyl fluoride, has been invigorated by the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . These processes have diverse applications and have provided opportunities for synthetic chemists . Future research directions may include the development of new synthetic approaches and the exploration of the diverse applications of these intriguing functional groups .
properties
IUPAC Name |
ethenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPHZHGVWNKAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073226 | |
Record name | Ethenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenesulfonyl fluoride | |
CAS RN |
677-25-8 | |
Record name | Ethenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHENESULFONYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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